molecular formula C18H21FN2O B2629640 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol CAS No. 400075-46-9

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol

Cat. No.: B2629640
CAS No.: 400075-46-9
M. Wt: 300.377
InChI Key: XRSLWYZHBTZEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is a piperazine derivative featuring a 2-fluorophenyl group attached to the piperazine ring and a phenylethanol moiety. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and receptor binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c19-16-8-4-5-9-17(16)21-12-10-20(11-13-21)14-18(22)15-6-2-1-3-7-15/h1-9,18,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLWYZHBTZEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 2-fluorophenylpiperazine with a suitable phenylethanol derivative. One common method includes the use of a Grignard reagent, where 2-fluorophenylmagnesium bromide reacts with 1-phenylethanol under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to facilitate the reaction . The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperazine derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylacetone.

    Reduction: Formation of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

One of the primary applications of this compound lies in its role as an inhibitor of equilibrative nucleoside transporters, specifically ENT2. Research has demonstrated that derivatives of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylethanol can selectively inhibit these transporters, which are crucial in nucleotide synthesis and the regulation of adenosine function.

Case Study:
A study published in Frontiers in Pharmacology explored the structure-activity relationship of various analogues derived from this compound. The findings indicated that modifications to the naphthalene moiety significantly influenced the inhibitory effects on ENT1 and ENT2. Notably, some analogues showed enhanced selectivity towards ENT2, which could have implications for developing targeted therapies for conditions like cancer and viral infections where nucleoside transport plays a critical role .

CompoundIC50 (µM) for ENT1IC50 (µM) for ENT2
This compound104.921.65
FPMINT (analog)5.000.50

Potential Antidepressant Activity

Research indicates that compounds similar to this compound may exhibit antidepressant properties through modulation of serotonin receptors. This piperazine derivative's ability to influence neurotransmitter systems is being investigated for its potential to treat depression and anxiety disorders.

Case Study:
A pharmacological evaluation demonstrated that derivatives of this compound showed promise in preclinical models for their ability to enhance serotonin levels, suggesting a potential mechanism for antidepressant activity .

Antimelanogenic Effects

Another intriguing application is the exploration of this compound's effects on tyrosinase inhibition, which is essential in melanin synthesis. Compounds derived from piperazine structures have been evaluated for their potential as competitive inhibitors of tyrosinase, indicating possible applications in skin whitening agents.

Case Study:
A publication highlighted the evaluation of various piperazine-based compounds as competitive inhibitors against tyrosinase. The study found that certain modifications could enhance their efficacy, suggesting that this compound could be a lead compound for developing new antimelanogenic agents .

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the phenylethanol moiety may contribute to its overall pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol C₁₈H₂₁FN₂O 300.38 2-fluorophenyl, phenylethanol Not explicitly reported N/A
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C₂₀H₁₈F₄N₂O₅ 466.37 2-fluorobenzoyl, ketone, trifluoroacetate Crystal structure resolved (no activity)
{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine C₁₂H₁₆FN₃ 221.28 2-fluorophenyl, ethylamine Neurological screening (unpublished)
3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-1-phenylazetidin-2-one C₂₇H₂₈FN₃O₂ 445.53 2-fluorophenyl, azetidinone, methoxy Synthetic intermediate (no activity)
4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D10) C₂₇H₂₂FN₃O₃ 455.49 2-fluorophenyl, quinoline, hydroxamic acid HDAC inhibition (hypothesized)

Functional Group Impact on Pharmacological Properties

  • Phenylethanol vs.
  • Fluorine Position : Ortho-substituted fluorophenyl groups (as in the target compound) exhibit distinct electronic effects compared to para-substituted analogs (e.g., 1-(4-fluorophenyl)piperazine ), altering receptor interaction profiles.
  • Quinoline and Azetidinone Derivatives: Compounds like D10 and the azetidinone derivative introduce rigid aromatic systems, which may enhance target selectivity but reduce solubility.

NMR and Crystallographic Insights

  • NMR Data : The 2-fluorophenyl group in D10 shows characteristic ¹H NMR shifts at δ 7.25–7.45 ppm (aromatic protons) and ¹³C NMR signals near δ 160 ppm (C-F coupling), consistent with electronic effects of fluorine.
  • Crystal Structure : The trifluoroacetate salt in reveals a planar piperazine ring stabilized by hydrogen bonding, suggesting similar conformations in the target compound under physiological conditions.

Biological Activity

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is a synthetic organic compound characterized by a piperazine ring with a 2-fluorophenyl substitution and a phenylethanol moiety. This compound has garnered attention for its potential pharmacological properties, particularly its interaction with equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide synthesis and the regulation of adenosine function.

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) , especially ENT2, which plays a significant role in cellular nucleotide transport and functions as a target in chemotherapy. The compound inhibits ENTs, thereby affecting nucleotide synthesis and adenosine regulation, which can have implications in various therapeutic contexts, including cancer treatment and neurological disorders .

Target Interaction

  • Selectivity : The compound exhibits greater selectivity for ENT2 over ENT1, making it a valuable candidate for studies focused on selective inhibition of these transporters .

The biochemical properties of this compound suggest that it may interact with various enzymes and proteins through binding interactions, enzyme inhibition, or modulation of gene expression. However, detailed studies on its stability and long-term effects on cellular functions are still lacking .

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of this compound and its analogues. For instance, modifications to the naphthalene moiety have been shown to affect inhibitory potency against ENTs. In particular:

  • Analogues with specific substitutions demonstrated varied selectivity towards ENT1 and ENT2, indicating that structural modifications can significantly influence biological activity .

Case Studies

In a notable study involving nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2, it was found that certain analogues of this compound exhibited enhanced selectivity towards ENT2. The results indicated that some compounds could inhibit uridine uptake effectively at low concentrations, showcasing their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsSelectivityBiological Activity
4-(2-Fluorophenyl)piperazine Lacks phenylethanol moietyN/AModerate interaction with ENTs
1-Phenylethanol Contains phenylethanol moietyN/AMinimal activity on ENTs
2-(4-Phenylpiperazin-1-yl)ethanol Similar structure without fluorineN/AVariable activity on ENTs

The unique combination of the piperazine ring, fluorophenyl group, and phenylethanol moiety in this compound contributes to its distinct pharmacological profile compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylethanol, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the fluorophenyl-piperazine moiety can be introduced via Buchwald-Hartwig amination using palladium catalysts under inert conditions (e.g., N₂ atmosphere) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC or HPLC, and confirm structure via 1H^1H-NMR and LC-MS .

Q. How can structural characterization be performed to resolve ambiguities in stereochemistry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Crystallize the compound in ethanol or dichloromethane/hexane mixtures. Compare experimental bond lengths and angles with density functional theory (DFT)-optimized models to validate geometry . For dynamic stereochemical behavior (e.g., piperazine ring puckering), use variable-temperature NMR .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation/contact with dust; if exposed, rinse skin with soap/water and eyes with saline for 15 minutes. Store in sealed containers at 2–8°C, away from oxidizers. Toxicity data (e.g., LD₅₀) should be determined via OECD Guideline 423 assays .

Advanced Research Questions

Q. How can computational modeling predict receptor binding affinities of this compound?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) using crystal structures (PDB: 7E2Z). Validate with free-energy perturbation (FEP) or molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding stability. Compare with experimental IC₅₀ values from radioligand displacement assays .

Q. What strategies resolve contradictions between experimental and computational data on stability?

  • Methodology : For discrepancies in thermal stability (e.g., TGA vs. DFT-predicted decomposition), conduct controlled degradation studies under varying pH/temperature. Use FT-IR and GC-MS to identify degradation products. Reconcile computational models by adjusting solvent effects or entropy terms in Gibbs free energy calculations .

Q. How can AI-driven tools optimize reaction conditions for scaled synthesis?

  • Methodology : Employ reaction path search algorithms (e.g., AFIR) with quantum chemical calculations (Gaussian 16) to identify low-energy pathways. Train neural networks on experimental datasets (temperature, solvent, catalyst loading) to predict optimal yields. Validate with high-throughput screening in microreactors .

Q. What are the challenges in studying metabolic pathways, and how can they be addressed?

  • Methodology : Use liver microsome assays (human/rat) with LC-HRMS to detect phase I/II metabolites. For ambiguous peaks, employ isotopic labeling (13C^{13}C) or tandem MS/MS fragmentation. Cross-validate with in silico metabolite prediction tools (e.g., Meteor Nexus) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.